(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride
Description
Properties
IUPAC Name |
3-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-13-10-5-3-2-4-8(10)6-7-9(12)11(13)14;/h2-5,9H,6-7,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBODDTTVNJYOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2CCC(C1=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride typically involves multicomponent reactions (MCRs), which are efficient methods for creating complex molecules in a single step. One common approach is the Ugi three-component reaction, which combines an amine, a carbonyl compound, and an isocyanide to form α-amino amides . This reaction is often carried out in trifluoroethanol with trifluoroacetic acid as a catalyst, resulting in high yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of convertible isocyanides and efficient catalysts can enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving azepine derivatives.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors, modulating their activity and influencing neurological functions. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares key structural features, biological activities, and synthesis complexities of the target compound with analogs:
Key Observations:
- Stereochemistry: The (S)-configuration in the target compound may enhance receptor binding specificity compared to racemic mixtures or non-chiral analogs (e.g., ) .
- Ring Heteroatoms : CPI098’s diazepine core (two nitrogens) versus the benzazepine’s single nitrogen may reduce cross-reactivity with GABA receptors .
Biological Activity
(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride, a compound with the CAS number 103825-24-7, belongs to the class of benzodiazepine derivatives. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 190.24 g/mol. The compound features a tetrahydrobenzoazepine core, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O·HCl |
| Molecular Weight | 190.24 g/mol |
| CAS Number | 103825-24-7 |
Anticonvulsant and Anxiolytic Effects
Research indicates that benzodiazepine derivatives exhibit significant anticonvulsant and anxiolytic properties. A study focusing on the SAR of benzodiazepines highlighted that modifications in the chemical structure can enhance binding affinity at GABA_A receptors, which are crucial for their pharmacological effects. Specifically, compounds with a methyl group at position 3 showed increased activity in displacing flumazenil from GABA_A receptor sites .
Binding Affinity Studies
Binding affinity studies using radioligand assays have demonstrated that this compound interacts effectively with central and peripheral benzodiazepine receptors. The S enantiomer exhibited greater selectivity for cerebral benzodiazepine receptors compared to its R counterpart .
Study 1: Evaluation of Anticonvulsant Activity
In a controlled study utilizing the maximal electroshock model, this compound was evaluated for anticonvulsant activity. The results indicated that this compound effectively reduced seizure duration and frequency in animal models, suggesting its potential as an anticonvulsant agent.
Study 2: Anxiolytic Effects in Behavioral Models
Another study assessed the anxiolytic effects of this compound using the elevated plus maze apparatus. Results showed a significant increase in time spent in the open arms of the maze compared to control groups, indicating reduced anxiety levels among test subjects treated with this compound.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to specific structural features:
- Methyl Group at Position 3 : Enhances binding affinity at GABA_A receptors.
- Hydroxyl Group : Contributes to increased solubility and bioavailability.
- Tetrahydro Structure : Essential for maintaining the conformational flexibility required for receptor interaction.
Q & A
Q. What are the validated analytical methods for confirming the structural integrity and enantiomeric purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm the benzazepine backbone and methyl/amino substituents. Compare chemical shifts with structurally related compounds (e.g., benazepril derivatives) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. For example, benazepril-related compounds show characteristic cleavage at the tetrahydroazepinone ring .
- Chiral HPLC: Employ USP-grade methods with chiral columns (e.g., Chiralpak® AD-H) to resolve enantiomers. Reference USP standards for related benzazepines, where resolution of (R)- and (S)-isomers is achieved using mobile phases containing hexane:isopropanol:trifluoroacetic acid .
Q. How can researchers optimize the synthesis route to minimize racemization and improve yield?
Methodological Answer:
- Chiral Pool Synthesis: Start with enantiomerically pure precursors (e.g., (S)-amino acids) to retain stereochemistry during ring closure .
- Kinetic Control: Use low-temperature conditions (<0°C) during amide bond formation to suppress racemization.
- Purification: Employ recrystallization with solvents like ethanol/water mixtures to remove diastereomeric impurities. Monitor purity via HPLC (e.g., USP methods for benazepril-related compounds, which specify ≤2.0% total impurities) .
Advanced Research Questions
Q. How should researchers design experiments to investigate the compound's stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–80°C) conditions.
- Analytical Tracking: Use reverse-phase HPLC (RP-HPLC) with C18 columns and UV detection at 220–254 nm. Reference pharmacopeial methods for benzazepines, where relative retention times (RRT) of degradation products are compared to the parent compound .
- Data Interpretation: Quantify degradation products using peak area normalization. For example, benazepril hydrochloride stability studies cap individual impurities at ≤0.5% .
Q. How can contradictions in biological activity data be resolved when studying this compound's interaction with neurotransmitter receptors?
Methodological Answer:
- Receptor Binding Assays: Use radiolabeled ligands (e.g., -GABA for GABA receptors) to measure competitive binding. Include positive controls (e.g., benzodiazepine derivatives) to validate assay conditions .
- Functional Assays: Employ electrophysiology (e.g., patch-clamp) to assess modulation of ion channel activity. Compare results with structurally similar compounds (e.g., 3,3,5,5-tetramethylbenzazepine derivatives) .
- Data Reconciliation: Cross-validate using molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and explain discrepancies between in vitro and in silico results .
Q. What strategies are recommended for resolving chiral impurities during large-scale synthesis?
Methodological Answer:
- Chiral Chromatography: Scale-up USP methods using simulated moving bed (SMB) chromatography for continuous enantiomer separation .
- Crystallization-Induced Diastereomer Resolution: Introduce a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which are then selectively crystallized .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor enantiomeric excess (ee) in real-time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
